
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with two nitro-1-phenylethyl groups at the 2 and 5 positions.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- typically involves the condensation of pyrrole with nitro-1-phenylethyl derivatives under specific reaction conditions. One common method includes the use of catalytic amounts of iron (III) chloride in water, which facilitates the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of nitro groups to amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole oxides, while reduction produces amine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
The mechanism by which 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole, 2,5-dihydro-1-nitroso-: This compound has a nitroso group instead of nitro groups, leading to different reactivity and applications.
1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis[3-methyl-]: This derivative is used in rubber production and has different industrial applications.
The uniqueness of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
914390-61-7 |
|---|---|
Molekularformel |
C20H19N3O4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2,5-bis(2-nitro-1-phenylethyl)-1H-pyrrole |
InChI |
InChI=1S/C20H19N3O4/c24-22(25)13-17(15-7-3-1-4-8-15)19-11-12-20(21-19)18(14-23(26)27)16-9-5-2-6-10-16/h1-12,17-18,21H,13-14H2 |
InChI-Schlüssel |
UAAMXLGCLSLQAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(N2)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
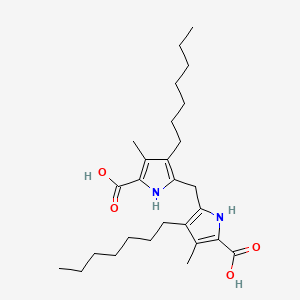
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
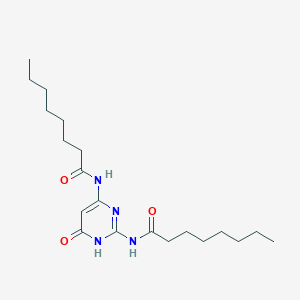

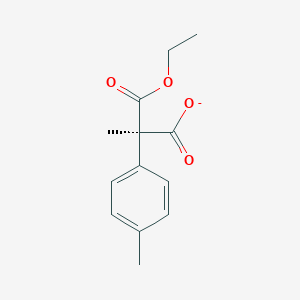
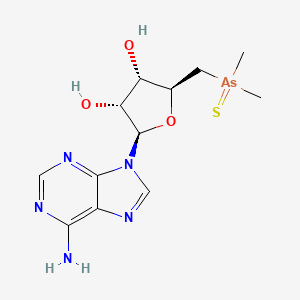
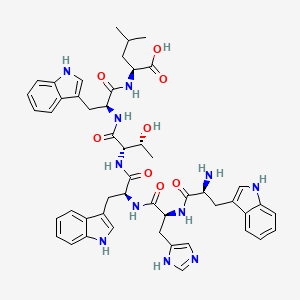
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
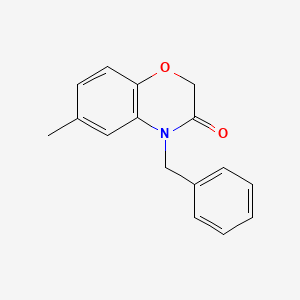
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)
